![molecular formula C12H13N3O2 B2379742 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone CAS No. 1242313-72-9](/img/structure/B2379742.png)
1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone is a chemical compound that has recently caught the attention of scientists. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular formula of 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone is C12H13N3O2, and its molecular weight is 231.255.Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Immunosuppression and Anticancer Activity : Derivatives of the compound showed potent immunosuppressive effects against macrophages and T-lymphocytes. Some derivatives were also significant inhibitors of LPS-stimulated NO generation. Additionally, they exhibited strong cytotoxicity against various cancer cell lines, such as colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia (Abdel‐Aziz et al., 2011).
Neuroprotective Effects : Certain derivatives have been found to improve learning and memory dysfunction in mice, indicating potential neuroprotective or cognitive enhancing properties (Zhang Hong-ying, 2012).
Antiviral Properties : Derivatives of this compound have been evaluated for their antiviral activities, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
Catalytic Applications : The compound and its derivatives have been used in the synthesis of catalysts for processes like ethylene dimerization, demonstrating their utility in chemical synthesis and industrial applications (Nyamato et al., 2015).
Antifungal Activity : Some derivatives have shown moderate antifungal activity against various strains of Candida, suggesting their potential use in antifungal therapies (Mamolo et al., 2003).
Antibacterial Properties : Various derivatives have been tested for their antibacterial activities against different bacterial strains, showing potential as antibacterial agents (Joshi et al., 2011).
Antimicrobial Efficacy : Some derivatives have demonstrated significant antimicrobial activity, highlighting their potential in treating microbial infections (Salimon et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone is not mentioned in the search results, it’s worth noting that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Direcciones Futuras
The broad range of chemical and biological properties of imidazole and its derivatives make them an important synthon in the development of new drugs . As such, 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone and similar compounds may have potential for future pharmaceutical applications.
Propiedades
IUPAC Name |
1-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-15(7-13-8)11-5-4-10(9(2)16)14-12(11)17-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBCAAJYECWSEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)

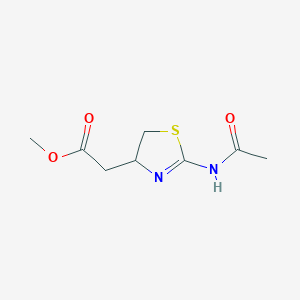

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)

![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
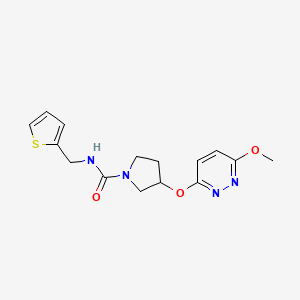
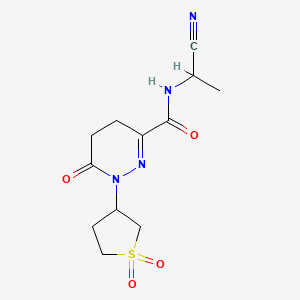
![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)
![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)
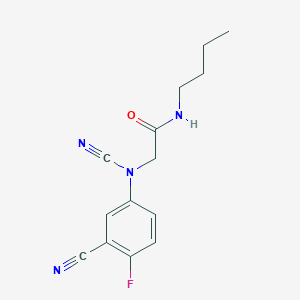
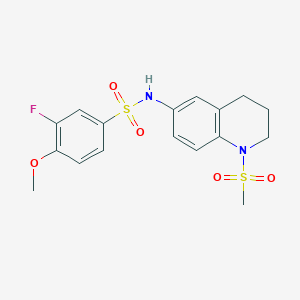
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)